molecular formula C10H6F3NO B159695 2-(Trifluoromethyl)quinolin-4-ol CAS No. 1701-18-4

2-(Trifluoromethyl)quinolin-4-ol

Cat. No. B159695
CAS RN: 1701-18-4
M. Wt: 213.16 g/mol
InChI Key: SUNAMHNJYSQUPL-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)quinolin-4-ol” is a heterocyclic compound . It is also known as “2,8-bis(trifluoromethyl)quinolin-4-ol” and has a CAS number of 35853-41-9 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves a tert-butoxide base-mediated cyclization of fluoro- and trifluoromethyl-substituted Schiff bases .


Chemical Reactions Analysis

One reported method for the synthesis of a similar compound involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.15, a density of 1.4837 (estimate), a melting point of 130-134°C (lit.), a boiling point of 305.9±37.0 °C (Predicted), a flash point of 33.9°C, and a vapor pressure of 10.9mmHg at 25°C .

Scientific Research Applications

Antimicrobial Agents

2-(Trifluoromethyl)quinolin-4-ol and its derivatives have been explored for their potential as antimicrobial agents. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound have shown significant antibacterial and antifungal activities (Holla et al., 2006). Similarly, substituted 1,2,3-triazoles derived from this compound have been synthesized and demonstrated notable antimicrobial activity (Holla et al., 2005).

Anticancer Activity

The anticancer potential of quinoline-derived trifluoromethyl alcohols, which includes derivatives of 2-(Trifluoromethyl)quinolin-4-ol, has been investigated. These compounds have shown potent growth inhibition in a zebrafish embryo model, suggesting their efficacy as anticancer agents (Sittaramane et al., 2015).

Chemical Synthesis and Modification

2-(Trifluoromethyl)quinolin-4-ol has been utilized in various chemical synthesis processes. One such example is the one-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines, where it undergoes nucleophilic substitution and subsequent transformations (Hosokawa et al., 2008). Additionally, its derivatives have been used in radical cyclization reactions for synthesizing 2-trifluoromethyl quinolines, a process of interest in pharmaceutical chemistry (Dong et al., 2013).

Molecular Recognition and Sensing

Derivatives of 2-(Trifluoromethyl)quinolin-4-ol have found applications in molecular recognition and sensing. For example, optically pure derivatives have been used as agents for molecular recognition through NMR and fluorescence spectroscopy, indicating their utility in analytical chemistry (Khanvilkar & Bedekar, 2018). Another study explored a colorimetric sensor based on a derivative for the sequential detection of Cu(2+) and CN(-) in aqueous media, demonstrating its potential in environmental monitoring and safety applications (You et al., 2015).

Safety And Hazards

The compound is considered hazardous. Precautionary statements include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNAMHNJYSQUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937735
Record name 2-(Trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Trifluoromethyl)quinolin-4-ol

CAS RN

1701-18-4
Record name 1701-18-4
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Record name 2-(Trifluoromethyl)quinolin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1701-18-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the presence of the trifluoromethyl (CF3) group significant in the context of this study?

A1: The research primarily investigates the influence of the trifluoromethyl (CF3) group on intermolecular interactions. The study highlights that incorporating a CF3 group into organic compounds, like 2-(Trifluoromethyl)quinolin-4-ol, can significantly impact their crystal packing and interactions with surrounding molecules. This is largely attributed to the fluorine atoms' ability to form close contacts (e.g., F⋯F, F⋯O, F⋯C, H⋯F, F⋯N) with other atoms []. The authors utilize Hirshfeld surface analysis to quantify these interactions and suggest that the high percentage of fluorine-mediated contacts observed in 2-(Trifluoromethyl)quinolin-4-ol (47%) could play a role in its binding affinity with biological targets, although this aspect would require further investigation.

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